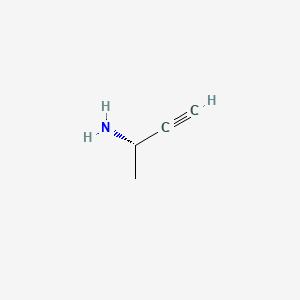

(2S)-But-3-yn-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-but-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRMYOZQUCUWFT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717359 | |

| Record name | (2S)-But-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54164-69-1 | |

| Record name | (2S)-But-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S)-But-3-yn-2-amine physical and chemical properties

In-depth Technical Guide: (2S)-But-3-yn-2-amine

A Comprehensive Analysis for Researchers and Drug Development Professionals

Foreword

This compound is a chiral propargylamine, a class of organic compounds that serves as a critical building block in contemporary organic synthesis and medicinal chemistry. The molecule's distinct structure, featuring a stereogenic center, a primary amine, and a terminal alkyne, provides a versatile platform for creating complex, biologically active molecules. This guide offers an in-depth exploration of the core physicochemical properties, reactivity, and practical applications of this compound. It is specifically designed for researchers, scientists, and professionals in the field of drug discovery and development. The content herein moves beyond simple data presentation to provide actionable insights into the chemical behavior of this compound, with the goal of facilitating more strategic and effective experimental design.

Physicochemical Properties: The Foundation for Application

A comprehensive grasp of a molecule's physical and chemical properties is essential for its effective use in research and development. These characteristics influence reaction kinetics, solubility, and the design of purification and formulation strategies.

Core Molecular and Physical Data

The fundamental properties of this compound are crucial for everyday laboratory calculations, including molar equivalents and solvent system predictions.

| Property | Value | Source |

| Molecular Formula | C4H7N | [1][2] |

| Molecular Weight | 69.11 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 79-80 °C (for a similar compound) | [3] |

| Density | ~0.79 g/mL (for a similar compound) | [3] |

| Refractive Index (n20/D) | ~1.4237 (for a similar compound) | [3] |

| Chirality | (S)-enantiomer | [1] |

Solubility Profile

The solubility of this compound is a key determinant in its application, affecting the choice of reaction media and extraction procedures. Its small size and polar amine group contribute to its solubility in a range of solvents.

-

High Solubility: Water, Methanol, Ethanol, Dichloromethane (DCM), Chloroform.

-

Moderate Solubility: Diethyl Ether, Tetrahydrofuran (THF).

-

Low Solubility: Hexanes, Pentane.

Its miscibility with various polar protic and aprotic solvents makes it a highly versatile reagent. However, its water solubility requires careful consideration during aqueous workups to minimize product loss.

Spectroscopic Signature

Spectroscopic data provides an unambiguous method for the identification and purity assessment of this compound.

-

¹H NMR (Proton NMR): Key signals include a characteristic peak for the terminal alkyne proton (≡C-H), a signal for the methine proton (-CH(NH₂)-), and a signal for the methyl protons (-CH₃). The amine protons (-NH₂) often appear as a broad signal that can be exchanged with D₂O.[4]

-

¹³C NMR (Carbon NMR): Distinct signals are expected for the two alkyne carbons, the methine carbon, and the methyl carbon. The carbons adjacent to the amine nitrogen are deshielded and appear further downfield.[4]

-

IR (Infrared) Spectroscopy: A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretch, while a medium intensity band around 2100 cm⁻¹ corresponds to the C≡C triple bond stretch. The N-H stretching of the primary amine results in two bands in the 3400-3250 cm⁻¹ region.[4][5]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound arises from the distinct reactivity of its primary amine and terminal alkyne functional groups, allowing for a broad range of chemical transformations.

Reactions at the Amine Terminus

The primary amine is a potent nucleophile and base, enabling a variety of classic amine reactions.

-

Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, which can serve as protecting groups or introduce new functionalities.

-

Reductive Amination: Condenses with aldehydes and ketones to form an intermediate imine, which can be reduced in situ to yield secondary amines.

-

N-Alkylation: Can be alkylated with alkyl halides, although this can lead to over-alkylation.[6]

Reactions at the Alkyne Terminus

The terminal alkyne is a versatile functional group for forming carbon-carbon and carbon-heteroatom bonds.

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form C(sp)-C(sp²) bonds.

-

Click Chemistry (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition provides a highly efficient and orthogonal method for forming a stable 1,2,3-triazole ring.

-

Acetylide Formation and Nucleophilic Addition: The terminal proton can be removed with a strong base to form a potent carbon nucleophile, which can then react with various electrophiles.

Experimental Protocol: Synthesis of a Chiral Propargylamine Derivative

This protocol outlines a general workflow for utilizing the dual functionality of this compound.

Objective: To synthesize a more complex chiral amine via a multi-step sequence.

Step 1: Protection of the Amine

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add a base, such as triethylamine, followed by a protecting group reagent (e.g., Boc₂O).

-

Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).

-

Perform an aqueous workup and extract the product.

-

Dry and concentrate the organic layer to obtain the protected amine.

Step 2: Alkyne Elaboration

-

Under an inert atmosphere, combine the protected amine with an appropriate coupling partner (e.g., an aryl halide for Sonogashira coupling).

-

Add the necessary catalyst and ligands (e.g., a palladium catalyst and a copper co-catalyst).

-

Add a suitable degassed solvent and stir the reaction, with heating if necessary.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform a workup to remove the catalyst and purify the product by column chromatography.

Step 3: Deprotection

-

Dissolve the elaborated product in a suitable solvent.

-

Add a reagent to remove the protecting group (e.g., trifluoroacetic acid for a Boc group).

-

Stir until the reaction is complete.

-

Neutralize the reaction and perform an aqueous workup.

-

Purify the final product as needed.

Causality and Trustworthiness:

-

Amine Protection: The temporary protection of the amine group prevents it from interfering with subsequent reactions at the alkyne terminus.

-

Inert Atmosphere: Many catalysts, particularly those based on palladium, are sensitive to oxygen and require an inert atmosphere to maintain their activity.

-

Stepwise Synthesis: A stepwise approach ensures that each functional group reacts selectively, leading to a higher yield and purity of the desired product.

Visualization of Synthetic Pathways

Diagrams offer a clear and concise way to represent complex chemical transformations.

Caption: Synthetic pathways of this compound.

Applications in Drug Development

The structural motifs derived from this compound are found in numerous potent and selective enzyme inhibitors. The propargylamine moiety is a well-established "privileged scaffold" in medicinal chemistry.

-

Enzyme Inhibitors: Propargylamines are known to act as mechanism-based inhibitors for a variety of enzymes, including monoamine oxidases (MAOs), by forming covalent bonds with enzyme cofactors.

-

Kinase Inhibitors: The rigid alkyne linker can be used to position pharmacophores within the ATP-binding sites of kinases, which are important drug targets.

-

Drug Discovery Platforms: The "clickable" alkyne handle allows for the rapid generation of compound libraries for high-throughput screening.[7]

The chirality of the (S)-enantiomer is often critical for biological activity, as different stereoisomers can have vastly different pharmacological effects. The use of enantiopure starting materials like this compound is a key strategy in modern drug design.[8][9]

Handling and Safety Considerations

This compound is a flammable and corrosive liquid that can cause skin and eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[11][12]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information before use.[10][11][12][13]

Sources

- 1. This compound | C4H7N | CID 55281006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-3-butyn-2-amine 95 2978-58-7 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (2S)-But-3-yn-2-amine: Strategies and Protocols for Researchers

Executive Summary

(2S)-But-3-yn-2-amine is a chiral propargylamine that serves as a valuable building block in medicinal chemistry and drug development. Its stereodefined structure, featuring a terminal alkyne and a chiral amine, allows for diverse synthetic elaborations, including click chemistry, peptide modifications, and the construction of complex nitrogen-containing heterocycles. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this enantiomerically pure compound, tailored for researchers and professionals in organic synthesis and drug discovery. We will explore two core, field-proven methodologies: direct asymmetric synthesis using a chiral auxiliary and classical resolution of a racemic mixture. Each section provides not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern the experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations.

Introduction: The Significance of Chiral Propargylamines

Chiral amines are ubiquitous structural motifs found in over 80% of all pharmaceuticals and drug candidates.[1] Among these, propargylamines are of particular interest due to the synthetic versatility of the alkyne moiety, which can be readily transformed into a variety of functional groups and heterocyclic systems.[2][3] The specific enantiomer, this compound, provides a synthetically accessible scaffold for introducing a chiral center early in a synthetic sequence, which is often crucial for optimizing pharmacological activity and reducing off-target effects. This guide focuses on practical and reliable methods to access this important chiral intermediate.

Strategy 1: Asymmetric Synthesis via Diastereoselective Reduction of a Chiral N-tert-Butanesulfinyl Imine

This approach represents a powerful and modern strategy for the direct synthesis of the desired (S)-enantiomer. The methodology, pioneered by Jonathan Ellman, utilizes the commercially available (R)-tert-butanesulfinamide as a chiral auxiliary.[2][4][5] The core principle involves the condensation of the chiral sulfinamide with the prochiral ketone, 3-butyn-2-one, to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of the C=N bond is directed by the bulky and stereochemically defined tert-butylsulfinyl group, leading to a preponderance of one diastereomer. A final, straightforward acid-catalyzed hydrolysis removes the auxiliary, yielding the target amine with high enantiopurity.[6]

Causality Behind Experimental Choices:

-

Chiral Auxiliary: (R)-tert-butanesulfinamide is chosen because its stereochemistry directs the reduction to furnish the desired (S)-amine. The opposite (S)-sulfinamide would lead to the (R)-amine.

-

Condensation Catalyst: A weak Lewis acid like titanium(IV) ethoxide is used to activate the ketone carbonyl for condensation while avoiding side reactions with the alkyne. Anhydrous conditions are critical to drive the equilibrium towards the imine product.[7][8]

-

Reducing Agent: The choice of reducing agent is crucial for diastereoselectivity. Bulky hydride reagents like L-Selectride are often used for reductions of N-sulfinyl ketimines, as they approach from the less sterically hindered face, opposite the tert-butyl group, leading to high diastereoselectivity. A less bulky reagent like sodium borohydride (NaBH₄) can also be effective and offers a milder, more practical alternative, often proceeding through a chelated transition state.[3][7][8]

Visual Workflow: Asymmetric Synthesis

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Synthesis

Part 1: Synthesis of (R,E)-N-(But-3-yn-2-ylidene)-2-methylpropane-2-sulfinamide

-

To a flame-dried round-bottom flask under an argon atmosphere, add (R)-(+)-tert-butanesulfinamide (1.0 eq.).

-

Add anhydrous tetrahydrofuran (THF, approx. 4 mL per mmol of sulfinamide).

-

Add 3-butyn-2-one (1.1 eq.) followed by titanium(IV) ethoxide (Ti(OEt)₄, 1.5 eq.).

-

Heat the mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting sulfinamide is consumed.

-

Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-sulfinyl imine.

Part 2: Diastereoselective Reduction and Deprotection

-

Dissolve the purified N-sulfinyl imine (1.0 eq.) in anhydrous THF and cool the solution to -40 °C (acetonitrile/dry ice bath).

-

Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, maintaining the internal temperature below -35 °C.

-

Stir the reaction at -40 °C for 3-4 hours, monitoring by TLC for the disappearance of the imine.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is a mixture of diastereomers.

-

Dissolve the crude N-sulfinyl amine in methanol (approx. 2 mL per mmol) and cool in an ice bath.

-

Add a solution of HCl in diethyl ether (e.g., 2 M, 2.0 eq.) dropwise.

-

Stir the mixture at room temperature for 1 hour, then concentrate under reduced pressure to afford the crude hydrochloride salt of this compound. Further purification can be achieved by recrystallization or by liberating the free base and subsequent distillation.

Strategy 2: Racemic Synthesis and Classical Chiral Resolution

This classic and robust approach involves two main stages: the initial synthesis of the racemic amine, followed by its separation into individual enantiomers. Reductive amination is an efficient method for preparing the racemic starting material from 3-butyn-2-one.[4][9] The resolution is then achieved by forming diastereomeric salts with a chiral resolving agent, typically an enantiomerically pure carboxylic acid like (+)-tartaric acid.[10][11] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[1][12]

Causality Behind Experimental Choices:

-

Reductive Amination: This one-pot reaction combines the ketone, an ammonia source (like ammonium acetate), and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents because they are selective for the iminium ion intermediate over the starting ketone and are stable under the mildly acidic conditions required for imine formation.[4][13]

-

Resolving Agent: (+)-Tartaric acid is a cost-effective, readily available chiral diacid. It reacts with the racemic amine to form two diastereomeric salts: [(+)-acid·(S)-amine] and [(+)-acid·(R)-amine].

-

Solvent for Crystallization: The choice of solvent (e.g., methanol, ethanol) is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.[12]

-

Liberation of Free Amine: After isolating the desired diastereomeric salt, treatment with a strong base (e.g., NaOH) is required to break the ionic bond and regenerate the free, enantiomerically enriched amine.[10][12]

Visual Workflow: Racemic Synthesis and Resolution

Caption: Synthesis of racemic amine and its chiral resolution.

Experimental Protocol: Racemic Synthesis and Resolution

Part A: Synthesis of Racemic (±)-But-3-yn-2-amine via Reductive Amination

-

To a round-bottom flask, add 3-butyn-2-one (1.0 eq.) and methanol (approx. 5 mL per mmol of ketone).

-

Add ammonium acetate (NH₄OAc, 5-10 eq.) and stir until dissolved.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) portion-wise. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS or TLC.

-

Carefully acidify the reaction mixture to pH ~2 with concentrated HCl to decompose excess reducing agent.

-

Basify the mixture to pH >12 with aqueous NaOH.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure (the product is volatile). Purification by distillation yields the racemic amine.

Part B: Chiral Resolution

-

Dissolve the racemic but-3-yn-2-amine (1.0 eq.) in methanol (e.g., 5 mL).

-

In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place in a refrigerator (4 °C) for 12-24 hours to facilitate crystallization.

-

Collect the crystals of the diastereomeric salt by vacuum filtration, washing with a small amount of cold methanol. This first crop will be enriched in one diastereomer. The enantiomeric excess can be improved by recrystallization.

-

To liberate the free amine, dissolve the collected salt in water and basify to pH >12 with 10 M NaOH.

-

Extract the aqueous solution with diethyl ether (3x).

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to yield enantiomerically enriched this compound.

Comparative Analysis of Synthetic Strategies

The choice between asymmetric synthesis and classical resolution depends on various factors including scale, available reagents, desired enantiopurity, and process optimization time.

| Feature | Asymmetric Synthesis (Ellman) | Racemic Synthesis & Resolution |

| Stereocontrol | High and predictable, directly yielding the desired enantiomer. | Relies on efficient separation of diastereomers; may require multiple recrystallizations. |

| Theoretical Yield | 100% for the desired enantiomer. | Maximum 50% for the desired enantiomer unless the unwanted enantiomer is racemized and recycled. |

| Reagent Cost | The chiral auxiliary (tert-butanesulfinamide) can be expensive, though it is recyclable. | Resolving agents like tartaric acid are generally inexpensive and abundant. |

| Process | Multi-step but linear and direct. | Involves synthesis of the racemate followed by a separate, often iterative, resolution process. |

| Scalability | Well-suited for both lab and industrial scale. | A classic, industrially proven method, though fractional crystallization can be challenging to scale. |

| Waste | Generally lower, as the chiral auxiliary can be recovered. | Generates at least 50% of the unwanted enantiomer as waste if not recycled. |

Table 1: Qualitative comparison of the two primary synthetic strategies.

| Synthesis Step | Method | Typical Yield | Enantiomeric/Diastereomeric Excess | Reference |

| Asymmetric Synthesis | Diastereoselective reduction of N-sulfinyl imine | 60-80% (over 2 steps) | >95% de | [3][7][14] |

| Racemic Synthesis | Reductive amination of 3-butyn-2-one | 70-90% | N/A (Racemic) | [4][9] |

| Chiral Resolution | Fractional crystallization of tartrate salt | 30-45% (of theoretical 50%) | >90% ee (after one crystallization) | [10][15] |

Table 2: Representative quantitative data based on analogous systems reported in the literature.

Conclusion

Both asymmetric synthesis via N-tert-butanesulfinyl imines and classical resolution of the racemate are viable and robust methods for preparing enantiomerically enriched this compound. The direct asymmetric approach offers superior atom economy and stereocontrol, making it an excellent choice for modern synthetic campaigns where the cost of the chiral auxiliary is justifiable. The resolution pathway, while inherently limited to a 50% theoretical yield without a recycling process, remains a practical and cost-effective method, particularly when large quantities of the racemic amine can be produced cheaply. The selection of the optimal protocol will ultimately be guided by the specific constraints and objectives of the research or drug development program.

References

-

N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). ResearchGate. [Link]

-

Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. [Link]

-

Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). (n.d.). Arkivoc. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. (2021). MDPI. [Link]

-

Reductive amination. (n.d.). Wikipedia. [Link]

-

N-Sulfinyl imine. (n.d.). Wikipedia. [Link]

-

Resolution of a Racemic Mixture. (n.d.). Science Learning Center. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

-

N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). Beilstein Journals. [Link]

-

Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]

-

Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. [Link]

-

Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. (2021). National Center for Biotechnology Information. [Link]

-

N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. (2002). PubMed. [Link]

-

Kinetic resolution of propargylamines via a highly enantioselective non-enzymatic N-acylation process. (2012). PubMed. [Link]

-

Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. (n.d.). Asian Journal of Chemistry. [Link]

-

Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis. (2006). PubMed. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. (2024). Chemistry LibreTexts. [Link]

-

The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]

-

Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (n.d.). Organic Syntheses. [Link]

Sources

- 1. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Enantioselective Synthesis of Chiral Propargylamines

Executive Summary

Chiral propargylamines are a cornerstone of modern medicinal chemistry and organic synthesis. Their unique structural motif, featuring a stereocenter adjacent to an alkyne, serves as a versatile building block for the synthesis of complex nitrogen-containing molecules, including numerous pharmaceuticals and natural products.[1][2][3] The inherent chirality of these molecules often dictates their biological activity, making their stereocontrolled synthesis a critical challenge.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core strategies for achieving high enantioselectivity in propargylamine synthesis, with a focus on the underlying mechanistic principles, field-proven protocols, and comparative data to inform experimental design.

Introduction: The Strategic Importance of Chiral Propargylamines

The propargylamine framework is a privileged scaffold in drug discovery. The presence of the alkyne moiety allows for a wide array of subsequent transformations, such as cycloadditions (e.g., "click chemistry"), C-C bond formations, and reductions, enabling rapid diversification and the construction of complex molecular architectures.[5][6] Molecules incorporating this chiral unit have demonstrated significant potential as therapeutic agents, most notably as irreversible monoamine oxidase (MAO) inhibitors for treating neurodegenerative diseases.[2][3]

The challenge in synthesizing these compounds lies in controlling the stereochemistry at the newly formed carbon-nitrogen bond. Direct, catalytic asymmetric methods are highly sought after as they are more atom-economical and efficient than classical resolution or chiral auxiliary-based approaches.[7] This guide will focus on the two most powerful and widely adopted catalytic strategies: the Asymmetric Aldehyde-Alkyne-Amine (A³) Coupling and the Asymmetric Alkynylation of Imines.

Core Strategy I: The Asymmetric A³ Coupling Reaction

The A³ coupling is a one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to directly form a propargylamine.[7][8] Its elegance and high atom economy have made it a favorite among synthetic chemists. The asymmetric variant (AA³) introduces a chiral catalyst to control the facial selectivity of the nucleophilic attack, generating the product with high enantiomeric excess (ee).[5][9][10]

Mechanism and the Causality of Enantioselection

The catalytic cycle of the A³ coupling, typically catalyzed by copper(I) salts, is a well-orchestrated sequence of events where the chiral ligand dictates the stereochemical outcome.[5][10]

The Proposed Catalytic Cycle:

-

Alkyne Activation: The copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate.[7][10][11]

-

Imine Formation: Concurrently, the aldehyde and amine undergo condensation to form an imine (from primary amines) or an iminium ion (from secondary amines) in situ.[7][10]

-

Stereodetermining Nucleophilic Attack: The chiral copper(I) acetylide complex then adds across the C=N bond of the imine. The chiral ligand, coordinated to the copper center, creates a sterically defined environment. This forces the imine to approach from a specific face, leading to the preferential formation of one enantiomer of the propargylamine.[10]

-

Catalyst Regeneration: The resulting product dissociates, regenerating the active copper(I) catalyst for the next cycle.

The choice of the chiral ligand is therefore paramount. Ligands such as Pybox, Quinap, and various phosphoramidites have proven highly effective in creating the necessary chiral pocket around the metal center to induce high levels of asymmetry.[1][10]

Visualization: A³ Coupling Mechanism

Sources

- 1. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]

- 6. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 9. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation [mdpi.com]

(2S)-But-3-yn-2-amine structural analogs and derivatives

An In-Depth Technical Guide to (2S)-But-3-yn-2-amine: Synthesis, Derivatives, and Applications in Modern Drug Discovery

Executive Summary

The propargylamine moiety, a functional group characterized by an amino group attached to a carbon adjacent to a carbon-carbon triple bond, represents a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties make it a versatile building block for a wide array of biologically active compounds. Specifically, the chiral synthon, this compound, and its derivatives are foundational to the development of potent, mechanism-based inhibitors and other targeted therapeutic agents. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and diverse applications of this critical chemical class. We will delve into established and modern synthetic protocols, explore the mechanistic basis of their therapeutic effects—most notably as Monoamine Oxidase (MAO) inhibitors for neurodegenerative diseases—and survey their expanding role in treating other conditions.

The Chiral Propargylamine Core: A Privileged Scaffold in Medicinal Chemistry

The effectiveness of a therapeutic agent is fundamentally linked to its three-dimensional structure. Chirality, or the "handedness" of a molecule, is a critical factor, as biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions.[1][2]

This compound: Structure and Properties

This compound is a chiral primary amine featuring a terminal alkyne. Its structure is deceptively simple, yet it provides a precise three-dimensional arrangement of functional groups essential for molecular recognition by biological targets.

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₄H₇N[3]

-

Molecular Weight: 69.11 g/mol [3]

-

Key Features: The molecule contains a stereocenter at the C2 position and a reactive terminal alkyne. This alkyne group is not merely a structural element but often functions as a "warhead" for covalent modification of enzyme targets.

The Propargylamine Moiety as a Covalent "Warhead"

The propargylamine group is a cornerstone of mechanism-based inhibitors, also known as suicide inhibitors. These molecules are designed to be processed by the target enzyme's catalytic machinery, which converts the relatively inert parent drug into a highly reactive species. This species then forms a covalent, often irreversible, bond with the enzyme, leading to its inactivation.[4] This approach offers the advantage of high specificity and prolonged duration of action, as the restoration of enzyme activity requires de novo protein synthesis. The most well-documented application of this principle is in the inhibition of flavin-dependent monoamine oxidases (MAOs).[5]

Synthetic Strategies for Chiral Propargylamines

The synthesis of propargylamines is a well-established field, with several powerful methods available to chemists. The choice of method often depends on the desired substitution pattern, scalability, and considerations for green chemistry.

Foundational Methods: The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The three-component A³ coupling is one of the most efficient and versatile methods for synthesizing propargylamines.[6] This one-pot reaction combines an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal salt, most commonly copper or silver.[7][8] The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated in situ from the terminal alkyne.

Modern Approaches: Cross-Dehydrogenative Coupling (CDC)

In the pursuit of more sustainable and atom-economical synthetic routes, cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy.[9] This method forms a C-C bond by directly coupling two C-H bonds, avoiding the need for pre-functionalized starting materials. For propargylamine synthesis, CDC enables the direct reaction between an N-C(sp³)-H bond (in the amine) and an H-C(sp) bond (in the terminal alkyne), releasing only hydrogen or water as a byproduct.[9] This approach aligns with the principles of green chemistry by maximizing atom economy and reducing waste.[9]

Experimental Protocol: Copper-Catalyzed A³ Coupling for Propargylamine Synthesis

This protocol provides a generalized, self-validating procedure for the synthesis of a propargylamine derivative library. The causality behind the choice of a copper catalyst lies in its proven efficacy and cost-effectiveness in activating the terminal alkyne for nucleophilic attack.[6][10]

Materials:

-

Secondary Amine (e.g., morpholine, piperidine) (2.0 mmol)

-

α,β-Unsaturated Ketone or Aldehyde (2.0 mmol)

-

Terminal Alkyne (e.g., phenylacetylene) (2.2 mmol)

-

Copper(I) Chloride (CuCl) (0.2 mmol, 10 mol%)

-

Toluene (4 mL)

-

Nitrogen atmosphere apparatus

-

Standard glassware for reflux and work-up

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL round-bottom flask, add CuCl (0.020 g, 0.2 mmol).

-

Flush the flask with dry nitrogen gas.

-

Under a nitrogen atmosphere, add the amine (2.0 mmol), the aldehyde/ketone (2.0 mmol), the terminal alkyne (2.2 mmol), and toluene (4 mL).[10]

-

Stir the reaction mixture at 100 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the toluene under reduced pressure.

-

Add deionized water (5 mL) and dichloromethane (DCM, 15 mL) to the residue and transfer to a separatory funnel.

-

Separate the layers and wash the organic (DCM) layer with a saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired propargylamine derivative.[10]

Drug Discovery Workflow: From Synthesis to Hit Identification

The development of novel propargylamine derivatives follows a structured workflow common in medicinal chemistry.

Caption: A typical workflow for the discovery of novel propargylamine drug candidates.

Analogs as Monoamine Oxidase (MAO) Inhibitors

The primary therapeutic application for propargylamine derivatives has been the inhibition of monoamine oxidases, enzymes crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[11]

MAO-A and MAO-B as Therapeutic Targets

There are two main isoforms of MAO: MAO-A and MAO-B. While both are involved in neurotransmitter breakdown, they have different substrate specificities and tissue distributions.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is associated with antidepressant effects.

-

MAO-B: Preferentially metabolizes dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[12]

Clinically used drugs like selegiline (R-deprenyl) and rasagiline are selective, irreversible MAO-B inhibitors built upon a propargylamine scaffold.[12]

Mechanism of Irreversible MAO Inhibition

The inactivation of MAO by propargylamine inhibitors is a well-studied process. The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the inhibitor, which then rearranges to form a highly reactive intermediate that covalently binds to the N5 atom of the FAD cofactor, rendering the enzyme inactive.[4][5]

Caption: Mechanism of irreversible MAO inhibition by a propargylamine drug.

Structure-Activity Relationships (SAR)

The design of selective MAO inhibitors relies on understanding how structural modifications affect potency and isoform selectivity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H7N | CID 55281006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 8. sciforum.net [sciforum.net]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Chiral Propargylamines

Abstract

Chiral propargylamines represent a pivotal class of organic compounds, distinguished by a propargyl group attached to a stereogenic amine center. This unique structural motif imparts a diverse range of biological activities, making them highly valuable scaffolds in medicinal chemistry and drug development. This guide provides an in-depth exploration of the synthesis, stereoselective interactions, and multifaceted therapeutic applications of chiral propargylamines. We will delve into their critical role as enzyme inhibitors, particularly for monoamine oxidases (MAOs), and their significant potential in the treatment of neurodegenerative diseases and cancer. Key experimental protocols and mechanistic insights are detailed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.

Introduction: The Significance of Chirality and the Propargylamine Scaffold

Chirality, the property of non-superimposable mirror images, is a fundamental concept in biology. Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with small molecules.[1][2] This means that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3] The propargylamine moiety, characterized by a carbon-carbon triple bond adjacent to a nitrogen atom, is a versatile building block in the synthesis of biologically active compounds.[4][5][6] The combination of chirality and the propargylamine functional group creates a class of molecules with remarkable therapeutic potential.[4]

Propargylamine derivatives like pargyline, selegiline, and rasagiline are well-established drugs used to treat neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[4] Their primary mechanism of action involves the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters.[7][8] The presence of the propargyl group is crucial for their potent and often irreversible inhibition of these enzymes.[9][10]

Stereoselective Synthesis of Chiral Propargylamines

The synthesis of enantiomerically pure propargylamines is a critical step in harnessing their therapeutic potential. Various synthetic strategies have been developed, with the A³ coupling (aldehyde-alkyne-amine) reaction being one of the most common and efficient methods.[4][5][6][9] Asymmetric synthesis, employing chiral catalysts or auxiliaries, is essential for producing single enantiomers.[4][11]

A notable method involves the copper-catalyzed three-component reaction of aldehydes, terminal alkynes, and amines. The use of chiral ligands, such as (R)-quinap, can induce high enantioselectivity.[11] Another approach is the cross-dehydrogenative coupling (CDC) of N-Csp³-H and Csp-H bonds, which offers an atom-economical route to propargylamines.[12]

Enzyme Inhibition: The Core Biological Activity

A primary and extensively studied biological activity of chiral propargylamines is their ability to inhibit enzymes, most notably monoamine oxidases (MAOs).

Monoamine Oxidase (MAO) Inhibition

MAOs are flavin-containing enzymes that play a crucial role in the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[13] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[14] Increased MAO-B activity is associated with aging and neurodegenerative diseases, making it a key therapeutic target.[15]

Mechanism of Irreversible Inhibition: Propargylamine-based inhibitors such as selegiline and rasagiline are mechanism-based, irreversible inhibitors of MAO-B.[9][13] The inhibitory mechanism involves the enzyme's FAD cofactor abstracting a hydride from the propargylamine's methylenic group.[9][13] This leads to the formation of a reactive allene intermediate that covalently binds to the N5 atom of the flavin cofactor, thereby irreversibly inactivating the enzyme.[9][16][17][18]

Diagram: Mechanism of Irreversible MAO-B Inhibition by Propargylamines

Caption: Proposed mechanism of irreversible MAO-B inhibition.

Structure-Activity Relationship (SAR): The selectivity and potency of propargylamine inhibitors are highly dependent on their chemical structure.[19][20] For instance, modifications to the N-substituent can dramatically alter the selectivity between MAO-A and MAO-B.[19][21] The presence of the N-propargyl moiety is particularly important for promoting neuronal survival.[15]

Cholinesterase Inhibition

In addition to MAO inhibition, some propargylamine derivatives have been designed as multi-target-directed ligands (MTDLs) that also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[22][23][24] This dual-inhibitory activity is particularly relevant for Alzheimer's disease, where both cholinergic and monoaminergic deficits are observed.[15][23] For example, compound 1b, a propargylamine-modified pyrimidinylthiourea derivative, showed good selective inhibitory activity against both AChE and MAO-B.[25]

Therapeutic Applications in Neurodegenerative Diseases

The neuroprotective effects of chiral propargylamines extend beyond simple enzyme inhibition, making them promising therapeutic agents for a range of neurodegenerative disorders.[4][26]

Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. By inhibiting MAO-B, propargylamines like selegiline and rasagiline increase the levels of dopamine in the brain, thereby alleviating motor symptoms.[7][8]

Beyond symptomatic relief, these compounds exhibit significant neuroprotective properties.[27][28] They have been shown to:

-

Suppress oxidative stress and maintain mitochondrial function.[27]

-

Induce the expression of anti-apoptotic proteins like Bcl-2 and pro-survival neurotrophic factors such as GDNF and BDNF.[27][28]

-

Prevent the toxic oligomerization and aggregation of α-synuclein.[27]

-

Rescue degenerating dopamine neurons by inhibiting death signal transduction initiated by mitochondrial permeability transition.[28]

Interestingly, while both selegiline and rasagiline are potent MAO-B inhibitors, they exhibit different neurochemical profiles. Selegiline acts as both an MAO-B inhibitor and a dopaminergic enhancer, while rasagiline primarily functions as an MAO-B inhibitor.[29][30]

Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder with multiple pathological hallmarks. Propargylamine-derived multi-target directed ligands (MTDLs) are being developed to address the multifaceted nature of AD.[15][23] These compounds, in addition to inhibiting MAO and cholinesterases, can:

-

Exhibit antioxidant activities.[23]

-

Enhance iron-chelating activities to reduce metal-associated oxidative stress.[23]

-

Protect against tau hyperphosphorylation.[23]

-

Regulate amyloid precursor protein (APP) processing.[23]

Emerging Applications in Cancer Therapy

Recent research has highlighted the potential of chiral propargylamines as anticancer agents.[31][32] Their mechanism of action in cancer is still under investigation but may involve the induction of apoptosis and the inhibition of cell proliferation.

Several studies have synthesized libraries of propargylamine derivatives and evaluated their cytotoxicity against various cancer cell lines.[32] Notably, some 1-substituted propargylic tertiary amines have displayed a high degree of cytotoxic selectivity for tumor cells, suggesting their potential as chemotherapeutic agents.[32] The concept of using supramolecular chiral assemblies for targeted drug delivery and enhanced therapeutic efficacy is also a promising area of research.[33]

Experimental Protocols

MAO Inhibition Assay (In Vitro)

This protocol describes a common method for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Test compounds (chiral propargylamines)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

In a 96-well plate, add the MAO enzyme (A or B), phosphate buffer, and the test compound or vehicle control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the Amplex® Red/HRP solution.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Diagram: MAO Inhibition Assay Workflow

Caption: Workflow for in vitro MAO inhibition assay.

Future Perspectives and Conclusion

Chiral propargylamines continue to be a rich source of inspiration for the design of novel therapeutic agents. The versatility of the propargylamine scaffold allows for the development of highly potent and selective enzyme inhibitors, as well as multi-target-directed ligands for complex diseases like Alzheimer's.[31] Future research will likely focus on:

-

The development of novel asymmetric synthetic methodologies to access a wider range of chiral propargylamines.

-

A deeper understanding of the structure-activity relationships to design more potent and selective inhibitors.

-

The exploration of new therapeutic applications, particularly in the field of oncology.

-

The use of advanced computational methods to guide the design of next-generation propargylamine-based drugs.[13]

References

- Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. (2023). PubMed.

- Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinop

- New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (2025). ACS Omega.

- Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes. (n.d.). PubMed.

- Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evalu

- Parkinson's disease - Tre

- Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. (2023). MDPI.

- MAO-B inhibitors (rasagiline, selegiline, safinamide). (2025). Parkinson's UK.

- Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy. (2020). ScienceDirect.

- Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy. (n.d.). ScienceDirect.

- Neuroprotection by propargylamines in Parkinson's disease: Intracellular mechanism underlying the anti-apoptotic function and search for clinical markers. (2025).

- Solvent-free synthesis of propargylamines: an overview. (2021). RSC Publishing.

- Various propargylamines used in neurodegenerative disorders. (n.d.).

- Synthesis of Propargylamines by Cross-Dehydrogen

- Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study. (2025).

- Propargylamine Moiety: A Promising Scaffold in Drug Design. (2024). BENTHAM SCIENCE.

- Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactiv

- Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Organic Chemistry Portal.

- Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (n.d.). PubMed Central.

- Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2018). PubMed.

- Propargylamine-Monoamine Oxidase Adduct. (2018). Frontiers.

- Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. (2019).

- Some propargylamine derivatives discussed in the text. (n.d.).

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.). Request PDF.

- Novel arylalkenylpropargylamines as neuroprotective, potent, and selective monoamine oxidase B inhibitors for the treatment of Parkinson's disease. (2015). PubMed.

- Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to qu

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.). Scribd.

- Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. (n.d.). PubMed.

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews.

- Supramolecular Chiral Binding Affinity-Achieved Efficient Synergistic Cancer Therapy. (2024). Advanced Science.

- Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. (2020). PubMed.

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews.

- Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. (n.d.). Journal of Medicinal Chemistry.

- New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (n.d.). PubMed Central.

- Novel chiral naphthalimide-cycloalkanediamine conjugates: Design, synthesis and antitumor activity. (n.d.). PubMed.

- Proposed mechanism of irreversible MAO inhibition by propargylamines. (n.d.).

- Chirality Descriptors for Structure-Activity Relationship Modeling of Bioactive Molecules. (n.d.). Semantic Scholar.

- Propargylamines with biological activities. (n.d.).

- Chiral Nano-enzymes: Harnessing Nature's Handedness for Advanced Cancer Therapy. (2025). AZoNano.

- Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. (2023). MDPI.

- Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogen

- Chirality and Biological Activity. (n.d.). SpringerLink.

- Structure Activity Rel

- The Significance of Chirality in Drug Design and Development. (n.d.). PubMed Central.

- Bioactivity and Analysis of Chiral Compounds. (2000). PubMed.

- Chiral Inorganic Nanomaterials for Biological Applications. (n.d.). Nanoscale (RSC Publishing).

Sources

- 1. Chirality and Biological Activity [ouci.dntb.gov.ua]

- 2. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 5. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Parkinson's disease - Treatment - NHS [nhs.uk]

- 8. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 21. Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 32. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Supramolecular Chiral Binding Affinity-Achieved Efficient Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S)-But-3-yn-2-amine IUPAC name and CAS number

An In-depth Technical Guide to (2S)-But-3-yn-2-amine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a valuable chiral building block for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of a Chiral Propargylamine

This compound, a member of the propargylamine class of compounds, is a molecule of significant interest in modern organic chemistry and medicinal chemistry. Its structure is characterized by a stereogenic center directly attached to both a methyl group and a terminal alkyne (ethynyl group). This unique arrangement of functional groups—a primary amine, a chiral center, and a reactive alkyne—makes it a highly versatile and valuable intermediate for the synthesis of complex, stereochemically defined molecules.[1] Chiral amines are fundamental components in a vast number of pharmaceuticals, influencing their biological activity and efficacy.[] The presence of the terminal alkyne in this compound further enhances its synthetic utility, allowing for its participation in a wide array of transformations, including cycloadditions, coupling reactions, and nucleophilic additions.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for its effective use in a research and development setting.

-

IUPAC Name: this compound[3]

-

CAS Number: 54164-69-1[3]

-

Synonyms: (S)-3-Butyn-2-amine, (S)-1-Methylprop-2-ynylamine

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇N | PubChem[3] |

| Molecular Weight | 69.11 g/mol | PubChem[3] |

| Appearance | Not specified, likely a liquid | Inferred from related compounds |

| Boiling Point | Not explicitly found | |

| Solubility | Soluble in common organic solvents | Inferred from structure |

| Calculated LogP | -0.2 | PubChem[3] |

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure amines is a critical challenge in organic synthesis. For this compound, a common and effective strategy involves the stereospecific conversion of a chiral alcohol precursor. A highly reliable method is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry at the chiral center.[4][5] This allows for the synthesis of (2S)-amine from the corresponding (R)-alcohol.

The precursor, (R)-(+)-3-Butyn-2-ol (CAS: 42969-65-3), is a commercially available starting material.[6] The overall synthetic strategy is a two-step process starting from this chiral alcohol.

Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol describes the conversion of (R)-(+)-3-Butyn-2-ol to (S)-1-azido-3-butyne, followed by reduction to the target amine. The use of an azide nucleophile in the Mitsunobu reaction is a well-established method for introducing an amine functional group.[4][5]

Step 1: Stereoinvertive Azidation of (R)-(+)-3-Butyn-2-ol

-

To a stirred solution of (R)-(+)-3-Butyn-2-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add diphenylphosphoryl azide (DPPA) (1.5 eq.).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (S)-1-azido-3-butyne.

Step 2: Reduction of (S)-1-azido-3-butyne to this compound

-

Dissolve the purified (S)-1-azido-3-butyne (1.0 eq.) in anhydrous THF and cool the solution to 0 °C.

-

Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq.) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting suspension and wash the solid with THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to afford this compound.

Causality Behind Experimental Choices:

-

The Mitsunobu reaction is chosen for its reliability in achieving stereochemical inversion, which is crucial for obtaining the desired (S)-enantiomer from the (R)-alcohol.[4][5]

-

DPPA is used as the azide source, which acts as the nucleophile in the Mitsunobu reaction.

-

LiAlH₄ is a powerful reducing agent capable of cleanly reducing the azide to the primary amine without affecting the alkyne functionality.

Synthesis Workflow Diagram

Caption: Enantioselective synthesis of this compound.

Applications in Drug Development and Organic Synthesis

Chiral propargylamines are crucial intermediates in the synthesis of a wide range of biologically active molecules and complex natural products. The dual functionality of this compound allows for diverse synthetic manipulations.

-

As a Chiral Building Block: The primary amine serves as a nucleophile or a point for further functionalization, while the chiral center directs the stereochemical outcome of subsequent reactions. This is of paramount importance in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity.

-

Alkyne Moiety as a Synthetic Handle: The terminal alkyne can participate in various powerful bond-forming reactions, including:

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Sonogashira Coupling: To form carbon-carbon bonds with aryl or vinyl halides.

-

Mannich-type reactions: To generate more complex propargylamines.

-

Logical Role in a Hypothetical Drug Synthesis Pathway

Caption: Synthetic utility of this compound in drug discovery.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily found, the expected spectral features can be reliably predicted.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show the following signals:

-

A doublet for the methyl protons (-CH₃) adjacent to the chiral center.

-

A singlet for the terminal alkyne proton (-C≡CH).

-

A multiplet (likely a quartet) for the methine proton (-CH) at the chiral center.

-

A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O.[8]

The chemical shifts for protons on carbons adjacent to the nitrogen atom are typically in the range of 2.3-3.0 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule:

-

A signal for the methyl carbon (-CH₃).

-

A signal for the chiral methine carbon (-CH).

-

Two signals for the alkyne carbons (-C≡CH), with the terminal carbon appearing at a slightly lower chemical shift.

Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range.[8]

FTIR Spectroscopy

The infrared spectrum provides key information about the functional groups present:

-

N-H Stretch: As a primary amine, two characteristic sharp to medium bands are expected in the 3400-3250 cm⁻¹ region.[9]

-

C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C Stretch: A weak but sharp band around 2100 cm⁻¹ for the carbon-carbon triple bond.

-

N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[9]

-

C-N Stretch: An absorption in the 1250–1020 cm⁻¹ range is characteristic of the C-N bond in aliphatic amines.[9]

Safety and Handling

While specific safety data for the (S)-enantiomer is not detailed, the data for the racemic but-3-yn-2-amine provides essential guidance. The compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements for but-3-yn-2-amine:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][3]

-

PubChem. But-3-yn-2-amine. National Center for Biotechnology Information. [Link][10]

-

Marshall, J. A.; Eidam, P.; Schenck Eidam, H. (S)-4-TRISOPROPYLSILYL-3-BUTYN-2-OL. Org. Synth.2007 , 84, 120. [Link][13]

-

Gîrbea, S.; Vlase, L.; Păunescu, V.; Gîrbea, A. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry2023 , 9, 29. [Link][15]

-

PubChem. (2S)-But-3-yn-2-ol. National Center for Biotechnology Information. [Link][16]

-

Heacock, R. A.; Marion, L. The infrared spectra of secondary amines and their salts. Can. J. Chem.1956 , 34, 1782-1795. [Link][17]

-

The Chemistry Notes. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link][18]

-

LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link][8]

-

PubChem. But-3-en-2-amine. National Center for Biotechnology Information. [Link][19]

-

University of Illinois Urbana-Champaign. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link][20]

-

de la Torre, D.; Ramón, D. J. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules2020 , 25, 5419. [Link][21]

-

Reddy, P. V. et al. Stereoselective Synthesis of anti-N-Protected 3-Amino-1,2-epoxides by Nucleophilic Addition to N-tert-Butanesulfinyl Imine of a Glyceraldehyde Synthon. J. Org. Chem.2007 , 72, 4078-4085. [Link][22]

-

Al-Harrasi, A. et al. Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron: Asymmetry2004 , 15, 135-142. [Link][23]

-

ResearchGate. 13 C NMR data for compounds 2,3 and 7,8. [Link][24]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C4H7N | CID 55281006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Butyn-2-ol, Butyne, 1-Ethynylethanol, But-3-yn-2-ol, 1-(1-Hydroxyethyl)acetylene, 3-Hydroxy-1-butyne, 1-Methylpropargyl alcohol, 2028-63-9, Butyn, Mumbai, India [jaydevchemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Ibogaine - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. (2S)-But-3-yn-2-ol | C4H6O | CID 6995470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rockymountainlabs.com [rockymountainlabs.com]

- 19. But-3-en-2-amine | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Discovery and history of (2S)-But-3-yn-2-amine

An In-Depth Technical Guide to the Synthesis and Application of (2S)-But-3-yn-2-amine

Foreword

The precise architecture of a molecule is paramount in the realm of drug discovery. Chirality, the property of "handedness" in molecules, often dictates the line between therapeutic efficacy and undesirable side effects. Among the vast landscape of chiral molecules, small, functionalized building blocks are the unsung heroes that enable the construction of complex pharmaceuticals. This compound, a chiral propargylamine, represents one such critical synthon. Its dual functionality—a stereodefined amine and a reactive terminal alkyne—offers medicinal chemists a powerful tool for molecular design. This guide provides a comprehensive overview of the historical context, synthetic evolution, and key applications of this valuable compound, tailored for researchers and professionals in drug development.

The Ascendancy of Chiral Propargylamines in Medicinal Chemistry

The story of this compound is not one of a singular, dramatic discovery but rather of the gradual evolution of asymmetric synthesis making such elegant molecules readily accessible. Propargylamines are a unique class of compounds that feature both an alkyne and an amine, conferring a combination of nucleophilic and electrophilic properties.[1] This versatility makes them ideal precursors for a wide array of nitrogen-containing heterocycles.[2]

The true value of these structures is unlocked when chirality is introduced. More than 80% of all drug candidates contain an amine, and a significant portion of these are chiral.[3][4][5] The specific three-dimensional arrangement of atoms at a chiral center dictates how a drug interacts with its biological target, such as an enzyme or receptor. The development of robust methods for the enantioselective synthesis of amines has therefore been a central goal in organic chemistry.[3] this compound stands as a testament to the success of this endeavor, providing a compact, enantiomerically pure building block for constructing more complex bioactive molecules.

Physicochemical Properties

A foundational understanding of a molecule begins with its physical and chemical properties. The data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₄H₇N | [6] |

| Molecular Weight | 69.11 g/mol | [6] |

| CAS Number | 54164-69-1 | [6] |

| Computed XLogP3 | -0.2 | [6] |

| Canonical SMILES | CN | [6] |

| InChI Key | ZZRMYOZQUCUWFT-BYPYZUCNSA-N | [6] |

The Evolution of Synthesis: From Racemates to Asymmetric Mastery

The history of this compound is intrinsically linked to the development of methods for the asymmetric synthesis of propargylamines. Early approaches often yielded racemic mixtures, which are of limited use in modern pharmacology. The key challenge is the stereoselective formation of the carbon-nitrogen bond at the propargylic position.

Modern strategies can be broadly categorized into two main approaches:

-